Cas no 2171601-07-1 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid)

2171601-07-1 structure
Produktname:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- EN300-1560758
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid
- 2171601-07-1
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-27(15-7-8-16-27)29(2)25(32)23(13-14-24(30)31)28-26(33)34-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3,(H,28,33)(H,30,31)
- InChI-Schlüssel: SJTBGWLYYLSTLW-UHFFFAOYSA-N
- Lächelt: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C1(C)CCCC1
Berechnete Eigenschaften
- Genaue Masse: 464.23112213g/mol
- Monoisotopenmasse: 464.23112213g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 9
- Komplexität: 727
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 95.9Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1560758-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1560758-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1560758-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1560758-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1560758-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1560758-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1560758-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1560758-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1560758-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1560758-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(1-methylcyclopentyl)carbamoyl]butanoic acid |
2171601-07-1 | 100mg |
$2963.0 | 2023-09-25 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(1-methylcyclopentyl)carbamoylbutanoic acid Verwandte Literatur
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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